Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate
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Overview
Description
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate is an organic compound that belongs to the class of picolinates It is characterized by a bromine atom at the 6th position and a cyclohexylmethoxy group at the 3rd position on the picolinate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate typically involves the bromination of methyl picolinate followed by the introduction of the cyclohexylmethoxy group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent etherification step involves the use of cyclohexylmethanol and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as recrystallization or chromatography are crucial to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or thiourea under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or aldehydes.
Scientific Research Applications
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing their activity. The cyclohexylmethoxy group provides steric hindrance, affecting the binding affinity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromopicolinate: Lacks the cyclohexylmethoxy group, making it less sterically hindered.
Methyl 3-methoxypicolinate: Lacks the bromine atom, affecting its reactivity.
Cyclohexylmethyl picolinate: Lacks the bromine atom, altering its chemical properties.
Uniqueness
Methyl 6-bromo-3-(cyclohexylmethoxy)picolinate is unique due to the combination of the bromine atom and the cyclohexylmethoxy group. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 6-bromo-3-(cyclohexylmethoxy)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-18-14(17)13-11(7-8-12(15)16-13)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDXUYMVDKRMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=N1)Br)OCC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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